molecular formula C15H19N5O2S B6435566 N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide CAS No. 2549027-75-8

N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide

Cat. No.: B6435566
CAS No.: 2549027-75-8
M. Wt: 333.4 g/mol
InChI Key: KAQQKKDKFMNVLF-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a useful research compound. Its molecular formula is C15H19N5O2S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.12594604 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-N-[(1-pyrido[3,4-d]pyrimidin-4-ylazetidin-3-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-19(23(21,22)12-2-3-12)7-11-8-20(9-11)15-13-4-5-16-6-14(13)17-10-18-15/h4-6,10-12H,2-3,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQQKKDKFMNVLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=NC3=C2C=CN=C3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-[(1-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H19N5O2S
  • Molecular Weight : 321.40 g/mol
  • Purity : Typically around 95%
  • IUPAC Name : N-methyl-N-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide

The compound primarily acts as an ATP-competitive inhibitor of Protein Kinase B (PKB or Akt), which plays a crucial role in the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway. This pathway is critical for regulating cell proliferation and survival, especially in cancer cells where PKB signaling is often dysregulated. By inhibiting PKB, the compound can lead to decreased cell proliferation and increased apoptosis in cancerous cells.

Anticancer Efficacy

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Notably, the compound has been tested against:

Cell Line IC50 (µM) Notes
A549 (Lung)2.39 ± 0.10Comparable to sorafenib (2.12 ± 0.18)
HCT116 (Colorectal)3.90 ± 0.33Comparable to sorafenib (2.25 ± 0.71)
PC-3 (Prostate)Not specifiedLower sensitivity observed

These findings suggest that the compound may serve as a promising lead for further development in anticancer therapies targeting the PI3K-Akt pathway .

Case Studies

  • In Vitro Studies : In a study evaluating various derivatives of pyrido[3,4-d]pyrimidine, this compound demonstrated potent inhibition of cell growth in A549 and HCT116 cell lines using the MTT assay method.
  • Structure–Activity Relationship (SAR) : The study highlighted that modifications on the pyridine ring significantly influenced the inhibitory activity of the compound against cancer cells. Electron-withdrawing groups on the aromatic rings were found to enhance activity compared to electron-donating groups .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have not been extensively detailed in available literature; however, its structural characteristics suggest good oral bioavailability due to its lipophilic nature and ability to penetrate cellular membranes effectively.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.